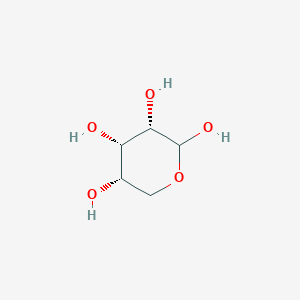

L-ribopyranose

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H10O5 |

|---|---|

Molecular Weight |

150.13 g/mol |

IUPAC Name |

(3S,4S,5S)-oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m0/s1 |

InChI Key |

SRBFZHDQGSBBOR-OWMBCFKOSA-N |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@@H](C(O1)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Stereochemistry of L-Ribopyranose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of L-ribopyranose, a monosaccharide of significant interest in various fields of chemical and biological research. This document details its structural features, anomeric forms, conformational analysis, and the experimental protocols used for its stereochemical characterization.

Introduction to this compound

This compound is the pyranose form of the L-isome of ribose, an aldopentose sugar. Its stereochemistry is fundamental to its biological function and chemical reactivity. As the enantiomer of the naturally occurring D-ribopyranose, a key component of RNA, understanding the stereochemical nuances of this compound is crucial for applications in drug design, glycobiology, and synthetic chemistry.

In aqueous solution, L-ribose exists in equilibrium between its open-chain aldehyde form and its cyclic furanose and pyranose hemiacetal structures. The six-membered pyranose ring is often the most stable form. The cyclization of the linear L-ribose molecule to form this compound creates a new stereocenter at the anomeric carbon (C1), resulting in two diastereomeric anomers: α-L-ribopyranose and β-L-ribopyranose.

Stereochemical Configuration

The stereochemistry of this compound is defined by the spatial arrangement of the hydroxyl groups attached to the chiral centers of the pyranose ring. In the Fischer projection of the open-chain L-ribose, all hydroxyl groups on the chiral carbons are positioned on the left side.

Upon cyclization to the pyranose form, the configuration of the anomeric hydroxyl group at C1 determines whether the anomer is α or β. For L-sugars, the α-anomer is defined as having the anomeric hydroxyl group on the same side as the hydroxyl group on the highest-numbered chiral carbon (C4) in the Fischer projection. Conversely, the β-anomer has the anomeric hydroxyl group on the opposite side.

The IUPAC name for α-L-ribopyranose is (2R,3S,4S,5S)-oxane-2,3,4,5-tetrol[1]. The IUPAC name for β-L-ribopyranose is (2S,3S,4S,5S)-oxane-2,3,4,5-tetrol[2].

Quantitative Stereochemical Data

The mutarotation of L-ribose in solution leads to an equilibrium mixture of its anomers. An equilibrium specific rotation of +24.0° has been reported for L-ribose. This change in optical rotation from the initial value of a pure anomer to the equilibrium value is known as mutarotation.

| Compound | Specific Rotation ([(\alpha)]_D) |

| α-D-ribopyranose | Value not explicitly found |

| β-D-ribopyranose | Value not explicitly found |

| Equilibrium mixture of D-ribose | -24.0° (inferred) |

| α-L-ribopyranose | Value not explicitly found |

| β-L-ribopyranose | Value not explicitly found |

| Equilibrium mixture of L-ribose | +24.0° |

Note: The specific rotation of an equilibrium mixture of D-ribose is inferred to be equal in magnitude and opposite in sign to that of L-ribose.

Conformational Analysis

In solution, the six-membered pyranose ring of this compound is not planar but adopts stable chair conformations to minimize steric strain. The two primary chair conformations are designated as ¹C₄ and ⁴C₁. The relative stability of these conformers is determined by the orientation of the bulky hydroxyl substituents, with equatorial positions being generally more stable than axial positions.

For this compound, the substituents at each carbon atom will have a specific axial or equatorial orientation in each chair conformation. The equilibrium between these conformers can be studied using computational methods and NMR spectroscopy.

Experimental Protocols for Stereochemical Determination

The determination of the stereochemistry of this compound involves a combination of techniques, primarily polarimetry, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography.

Polarimetry

Objective: To measure the specific rotation of this compound and observe its mutarotation.

Methodology:

-

Sample Preparation: Prepare a solution of L-ribose of a known concentration (e.g., 1 g/100 mL) in a suitable solvent, typically water.

-

Instrumentation: Use a polarimeter, which consists of a light source (typically a sodium lamp, D-line at 589 nm), a polarizer, a sample tube of a defined path length (e.g., 1 dm), an analyzer, and a detector.

-

Measurement:

-

Calibrate the instrument with the pure solvent (blank reading).

-

Fill the sample tube with the L-ribose solution, ensuring no air bubbles are present.

-

Place the sample tube in the polarimeter.

-

Rotate the analyzer until the light intensity reaches a minimum or maximum, and record the observed angle of rotation (α).

-

To observe mutarotation, take readings at regular intervals after dissolving the sample until a stable rotation value is achieved.

-

-

Calculation of Specific Rotation: The specific rotation ([(\alpha)]_D) is calculated using the formula: [(\alpha)]_D = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the anomeric configuration and the conformational equilibrium of this compound.

Methodology:

-

Sample Preparation: Dissolve a sample of this compound in a suitable deuterated solvent (e.g., D₂O).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum. The anomeric protons (H-1) of the α and β anomers will appear as distinct doublets at different chemical shifts. The coupling constant (³J(H₁,H₂)) provides information about the dihedral angle and thus the anomeric configuration.

-

Acquire a two-dimensional correlation spectroscopy (COSY) experiment to identify the coupling network of the protons in the pyranose ring.

-

Acquire a two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) experiment to determine through-space proximities of protons, which helps in assigning the stereochemistry and determining the preferred chair conformation.

-

-

Data Analysis:

-

The chemical shifts and coupling constants of the ring protons are analyzed to assign the α and β anomers.

-

Integration of the anomeric proton signals allows for the quantification of the relative amounts of each anomer at equilibrium.

-

The coupling constants can be used in the Karplus equation to estimate the dihedral angles between adjacent protons, providing insight into the ring conformation.

-

X-ray Crystallography

Objective: To obtain a definitive three-dimensional structure of this compound in the solid state.

Methodology:

-

Crystallization: Grow single crystals of this compound of suitable size and quality. This is typically achieved by slow evaporation of a saturated solution or by vapor diffusion methods.

-

Instrumentation: Use a single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Data Collection:

-

Mount a single crystal on the diffractometer.

-

Irradiate the crystal with a monochromatic X-ray beam.

-

The crystal diffracts the X-rays, producing a unique diffraction pattern of spots.

-

Collect a complete dataset by rotating the crystal and recording the diffraction pattern at different orientations.

-

-

Structure Solution and Refinement:

-

The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and the space group of the crystal.

-

The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

-

A molecular model of this compound is built into the electron density map.

-

The model is refined against the experimental data to obtain the final, high-resolution crystal structure, which provides precise bond lengths, bond angles, and the absolute configuration of the stereocenters.

-

Visualization of Stereochemical Relationships

The following diagram illustrates the relationship between the open-chain form of L-ribose and its cyclic α and β-pyranose anomers.

Caption: Relationship between the open-chain and cyclic forms of L-ribose.

Conclusion

The stereochemistry of this compound is a multifaceted topic with significant implications for its chemical and biological properties. A thorough understanding of its absolute configuration, anomeric forms, and conformational preferences is essential for researchers in drug development and the life sciences. The experimental protocols outlined in this guide provide a framework for the detailed stereochemical characterization of this important monosaccharide. Further research to determine the precise specific rotation values for the individual anomers of this compound would be a valuable contribution to the field.

References

L-Ribopyranose: A Comprehensive Technical Guide to Structure, Conformation, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-ribopyranose, the enantiomer of the naturally occurring D-ribose, is a pentose sugar of significant interest in medicinal chemistry, primarily serving as a key chiral precursor for the synthesis of L-nucleoside analogues. These unnatural nucleosides have demonstrated potent antiviral activities, positioning this compound as a critical starting material in the development of novel therapeutics. This technical guide provides an in-depth analysis of the structure and conformational landscape of this compound, details the experimental and computational methodologies used for its characterization, and explores the structure-activity relationships of its derivatives in the context of drug development.

Introduction

L-ribose, and its cyclic pyranose form, this compound, are synthetic monosaccharides that have garnered considerable attention in the pharmaceutical industry. Unlike its D-enantiomer, which is a fundamental component of ribonucleic acid (RNA), L-ribose is not naturally abundant. Its significance lies in its role as a versatile building block for the stereospecific synthesis of L-nucleoside analogues, a class of compounds that have shown remarkable efficacy as antiviral agents against a range of viruses, including human immunodeficiency virus (HIV) and hepatitis B virus (HBV).[1] The biological activity of these L-nucleosides is intimately linked to their three-dimensional structure, particularly the conformation of the this compound ring. A thorough understanding of the conformational preferences of this compound is therefore crucial for the rational design and optimization of these therapeutic agents.

Structure and Anomerism of this compound

In aqueous solution, L-ribose exists as an equilibrium mixture of its open-chain and cyclic forms. The six-membered pyranose ring is the predominant cyclic form. The cyclization of the linear L-ribose molecule at the C1 aldehyde and the C5 hydroxyl group creates a new stereocenter at C1, the anomeric carbon. This results in two diastereomeric anomers: α-L-ribopyranose and β-L-ribopyranose.[2]

-

α-L-ribopyranose: The hydroxyl group at the anomeric carbon (C1) is in an axial position.

-

β-L-ribopyranose: The hydroxyl group at the anomeric carbon (C1) is in an equatorial position.

The relative populations of these anomers in solution are influenced by various factors, including the anomeric effect and the solvent. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon to occupy the axial position, despite potential steric hindrance.[3][4]

Conformational Analysis of the this compound Ring

The six-membered pyranose ring of this compound is not planar and adopts various non-planar conformations to minimize steric strain and torsional strain. The most stable conformations are the chair forms, with boat and skew-boat conformations representing higher energy transition states or intermediates in the conformational interconversion pathways.

Chair Conformations

This compound can exist in two primary chair conformations, designated as ¹C₄ and ⁴C₁. These notations indicate which carbon atoms are positioned above and below the plane defined by the other ring atoms.

-

¹C₄ Conformation: Carbon-1 is "up" and carbon-4 is "down".

-

⁴C₁ Conformation: Carbon-4 is "up" and carbon-1 is "down".

The relative stability of these chair conformations is determined by the orientation (axial or equatorial) of the hydroxyl groups. Equatorial substituents are generally more stable than axial ones due to reduced 1,3-diaxial interactions. Computational studies on D-ribose, the enantiomer of L-ribose, suggest that the β-pyranose anomer predominantly adopts the ⁴C₁ conformation, where all hydroxyl groups can occupy equatorial or pseudo-equatorial positions, thus minimizing steric strain.[3] The α-anomer, influenced by the anomeric effect, may favor a conformation where the C1-hydroxyl group is axial.

Boat and Skew-Boat Conformations

Boat and skew-boat conformations are less stable than chair conformations due to increased torsional strain and steric hindrance between the "flagpole" substituents. However, they are important as transition states in the interconversion between the two chair forms.

Quantitative Conformational Data

Precise quantitative data on the geometry and relative energies of this compound conformers is essential for understanding its behavior and for computational modeling. While extensive experimental data for this compound is limited, data from its enantiomer, D-ribopyranose, and computational studies provide valuable insights.

Table 1: Calculated Relative Energies of D-Ribopyranose Conformers (Gas Phase)

| Conformer | Anomer | Conformation | Relative Gibbs Free Energy (ΔG) (kJ/mol) |

| 1 | β | ¹C₄ (Chair) | 0.00 |

| 2 | β | ⁴C₁ (Chair) | 0.90 |

| 3 | α | ¹C₄ (Chair) | > 10 |

| 4 | α | ⁴C₁ (Chair) | > 10 |

Data inferred from computational studies on D-ribose, which is expected to have identical relative energies to L-ribose due to their enantiomeric relationship.[3]

Table 2: Representative Bond Lengths and Angles for a Pyranose Ring

| Bond/Angle | Typical Value |

| C-C Bond Length | 1.52 - 1.54 Å |

| C-O Bond Length (ring) | 1.43 - 1.45 Å |

| C-O Bond Length (hydroxyl) | 1.41 - 1.43 Å |

| C-C-C Bond Angle | 109° - 112° |

| C-O-C Bond Angle (ring) | 112° - 114° |

These are general values for pyranose rings and may vary slightly for this compound.

Experimental and Computational Methodologies

The conformational landscape of this compound is investigated through a combination of experimental techniques and computational modeling.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the conformation of molecules in solution. For this compound, ¹H and ¹³C NMR are used to identify the different anomers and their conformational preferences.

Detailed Protocol for ¹H-NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed sample of this compound (typically 5-10 mg) in a deuterated solvent (e.g., D₂O, DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Record the ¹H-NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 times the longest T₁ relaxation time for quantitative analysis, and a spectral width that encompasses all proton signals.

-

Spectral Analysis:

-

Chemical Shifts (δ): The chemical shifts of the anomeric protons (H1) are particularly informative. In general, the anomeric proton of the α-anomer resonates at a lower field (higher ppm) than that of the β-anomer.

-

Coupling Constants (J): The magnitude of the vicinal coupling constants (³J) between adjacent protons provides information about the dihedral angles between them, which is directly related to the ring conformation. The Karplus equation relates the coupling constant to the dihedral angle. For example, a large ³J(H1, H2) value (typically 7-9 Hz) is indicative of a trans-diaxial relationship between H1 and H2, which is characteristic of the β-anomer in a ⁴C₁ conformation. A smaller coupling constant (2-4 Hz) suggests a cis or gauche relationship.

-

Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY) provide information about through-space proximity of protons. Strong NOE signals between protons that are close in space in a particular conformation can confirm its presence. For example, in a ¹C₄ conformation, NOEs might be observed between axial protons on the same side of the ring.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides the most precise information about the solid-state structure of a molecule, including bond lengths, bond angles, and the overall conformation.

General Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of this compound of suitable size and quality from an appropriate solvent system.

-

Data Collection: Mount a single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the atomic coordinates and thermal parameters to obtain a final, accurate structural model. The resulting crystallographic information file (CIF) contains all the geometric parameters of the molecule.

Computational Protocols

Computational chemistry provides a powerful means to explore the conformational landscape of this compound and to calculate the relative energies of different conformers.

Detailed Protocol for Ab Initio/DFT Calculations:

-

Structure Building: Build the initial 3D structures of the α and β anomers of this compound in both ¹C₄ and ⁴C₁ chair conformations, as well as various boat and skew-boat conformations.

-

Geometry Optimization: Perform geometry optimization for each conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d,p). This process finds the lowest energy geometry for each starting conformation.

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.

-

Single-Point Energy Calculations: For higher accuracy, perform single-point energy calculations on the optimized geometries using a more advanced method, such as Møller-Plesset perturbation theory (MP2) or a larger basis set.

-

Solvation Modeling: To simulate the solution-phase behavior, incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) in the calculations.

-

Data Analysis: Calculate the relative Gibbs free energies (ΔG) of all conformers to determine their relative populations at a given temperature using the Boltzmann distribution.

Caption: A typical workflow for the computational analysis of this compound conformations.

This compound in Drug Development

This compound is a crucial starting material for the synthesis of L-nucleoside analogues, which are potent antiviral agents.[1] The unnatural L-configuration of the sugar moiety is key to their therapeutic effect.

Synthesis of L-Nucleoside Analogues

The synthesis of L-nucleoside analogues typically involves the coupling of a protected L-ribofuranose or this compound derivative with a nucleobase (purine or pyrimidine). The pyranose form can be converted to the furanose form, which is the form found in natural nucleosides, through various chemical transformations.

Caption: A simplified schematic for the synthesis of L-nucleoside analogues from this compound.

Mechanism of Action and Structure-Activity Relationship (SAR)

L-nucleoside analogues exert their antiviral activity by inhibiting viral polymerases, such as reverse transcriptase in HIV. After being administered, these prodrugs are phosphorylated in the host cell to their active triphosphate form. This triphosphate then acts as a competitive inhibitor or a chain terminator during viral DNA or RNA synthesis.[5]

The conformation of the L-ribose ring in the nucleoside analogue plays a critical role in its recognition and incorporation by the viral polymerase. The specific pucker of the sugar ring influences the overall shape of the nucleoside and its ability to fit into the active site of the enzyme. Molecular docking and computational studies are employed to investigate these interactions and to guide the design of more potent inhibitors. Studies have shown that the sugar ring conformation can significantly impact the antiviral activity of nucleoside analogues.[6] For instance, certain sugar puckers may be preferred for optimal binding to the viral polymerase, leading to more effective inhibition of viral replication.

Caption: The mechanism of action of L-nucleoside analogues as antiviral agents.

Conclusion

This compound is a molecule of significant synthetic and medicinal importance. Its unique stereochemistry and conformational flexibility are central to its role as a precursor for a class of potent antiviral drugs. A comprehensive understanding of its structural and conformational properties, obtained through a synergistic application of experimental and computational methods, is paramount for the continued development of novel and more effective L-nucleoside-based therapies. Further research to obtain more precise experimental data on this compound and to elucidate the detailed structure-activity relationships of its derivatives will undoubtedly accelerate the discovery of new treatments for viral diseases.

References

- 1. Synthesis, conformational study and antiviral activity of l-like neplanocin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose [beilstein-journals.org]

- 3. Evaluation of a series of nucleoside analogs as effective anticoronaviral-2 drugs against the Omicron-B.1.1.529/BA.2 subvariant: A repurposing research study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

L-Ribose: A Comprehensive Technical Guide on its Discovery and Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-ribose, the enantiomer of the ubiquitous D-ribose, is a rare monosaccharide of significant interest to the pharmaceutical industry. It serves as a critical chiral precursor for the synthesis of L-nucleoside analogues, a class of potent antiviral and anticancer agents. This technical guide provides an in-depth exploration of the discovery of L-ribose, its reported, albeit limited, natural occurrence, and the biotechnological pathways developed for its production. Detailed experimental protocols for the analysis of L-ribose are also presented, alongside structured data and visual representations of key pathways to facilitate understanding and application in research and development.

Discovery of L-Ribose

L-ribose is not a naturally abundant sugar; its history begins in the laboratory. The first synthesis of L-ribose was achieved in 1891 by the pioneering chemists Emil Fischer and Oscar Piloty.[1] Their work was a landmark in carbohydrate chemistry, contributing to the fundamental understanding of sugar stereoisomers. The synthesis was a multi-step chemical process, and for a considerable time, chemical synthesis remained the only method for obtaining this rare sugar.[2] It wasn't until 1909 that D-ribose was identified as a natural product and a fundamental component of nucleic acids, highlighting L-ribose as its "unnatural" mirror image.[1]

The initial chemical synthesis routes were often complex and resulted in low yields, making L-ribose an expensive compound.[2] This high cost was a significant barrier to its use in pharmaceutical research and development. The challenges associated with industrial-scale chemical synthesis spurred the exploration of biotechnological production methods.[3]

Natural Occurrence: A Matter of Scrutiny

While L-ribose is predominantly considered a synthetic sugar, there are isolated reports of its presence in nature. These occurrences are not well-documented in extensive studies and should be regarded with caution pending further verification.

-

Escherichia coli : L-ribose is listed in some metabolic databases as a metabolite found in or produced by Escherichia coli (strain K12, MG1655). However, primary research literature to substantiate this claim with quantitative data on its natural abundance in wild-type strains is scarce. In fact, some studies indicate that wild-type E. coli is unable to utilize L-ribose for growth, with mutants capable of metabolizing it being specifically isolated for biotechnological purposes.[4] The metabolic pathways described are for engineered strains designed to produce L-ribose, not for its natural catabolism.[5]

Given the limited and unverified nature of these reports, the prevailing understanding is that L-ribose does not occur naturally in significant quantities. Its importance and availability are therefore intrinsically linked to synthetic and biotechnological production methods.

Biotechnological Production of L-Ribose

The high demand for L-ribose in the pharmaceutical industry has driven the development of efficient and scalable biotechnological production routes. These methods typically utilize readily available and less expensive sugars as starting materials and employ specific enzymes to perform the desired stereochemical transformations.

Enzymatic Production from L-Arabinose

A common and well-studied pathway for L-ribose production starts with L-arabinose, a relatively abundant pentose found in plant biomass. This process involves a two-step enzymatic isomerization.

-

Step 1: Isomerization of L-arabinose to L-ribulose. This reaction is catalyzed by L-arabinose isomerase (L-AI) .

-

Step 2: Isomerization of L-ribulose to L-ribose. The second isomerization is carried out by L-ribose isomerase (L-RI) .[6]

This two-step enzymatic cascade can be performed using purified enzymes or whole-cell biocatalysts (e.g., genetically engineered E. coli or Lactobacillus plantarum) that overexpress the required isomerases.[7]

Enzymatic Production from Ribitol

Another effective strategy for L-ribose synthesis involves the oxidation of the sugar alcohol ribitol. This single-step conversion is catalyzed by a mannitol-1-dehydrogenase (MDH) . An MDH from Apium graveolens (celery) has been shown to efficiently convert ribitol to L-ribose.[5] This approach has been successfully implemented using recombinant E. coli as a whole-cell biocatalyst.[8]

Quantitative Data on L-Ribose Production

The following table summarizes key quantitative data from various biotechnological production methods for L-ribose, providing a comparative overview of their efficiencies.

| Starting Material | Biocatalyst | Key Enzyme(s) | Product Concentration (g/L) | Conversion Yield (%) | Volumetric Productivity (g/L/day) | Reference |

| L-Arabinose | Engineered Candida tropicalis | L-Ribose Isomerase | 6.0 | 20 (w/w) | Not Reported | [2] |

| Ribitol (100 g/L) | Recombinant E. coli | Mannitol-1-Dehydrogenase | ~52 | 55 | 17.4 | [8] |

| Ribitol (40 g/L) | Recombinant E. coli | Mannitol-1-Dehydrogenase | ~28 | >70 | Not Reported | [8] |

| L-Arabinose | Resting cells of engineered E. coli | L-AI and L-RI | Not Reported | 19.7 | Not Reported | [9] |

| L-Arabinose | Resting cells of engineered Lactobacillus plantarum | L-AI and L-RI | Not Reported | 20 | Not Reported | [9] |

Experimental Protocols for L-Ribose Analysis

Accurate and reliable analytical methods are crucial for monitoring L-ribose production and for its quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for the separation and quantification of L-ribose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of sugars. Several methods have been developed for the separation of L-ribose from other monosaccharides.

Method 1: Aminex HPX-87K Column with Boric Acid Mobile Phase

This method enhances the separation of ribose, ribulose, and arabinose by using boric acid as a mobile phase additive. Boric acid forms complexes with the carbohydrates, imparting a negative charge and allowing for separation by ion exclusion.[10]

-

Column: Aminex HPX-87K

-

Mobile Phase: Boric acid solution (concentration to be optimized)

-

Detector: Refractive Index (RI) Detector

-

Principle: Complexation with boric acid allows for differential elution based on the stability of the carbohydrate-borate complexes.[10]

Method 2: Amino-based Column

Amino-propyl bonded silica columns are widely used for carbohydrate analysis in hydrophilic interaction chromatography (HILIC) mode.

-

Column: Amino-propyl bonded silica column (e.g., Chromolith® NH2)

-

Mobile Phase: Acetonitrile:Water gradient (e.g., 85:15 v/v)

-

Flow Rate: 3 mL/min

-

Column Temperature: 23 °C

-

Detector: UV at 190 nm or Evaporative Light Scattering Detector (ELSD)[9]

-

Sample Preparation: Samples are dissolved in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for carbohydrate analysis but requires derivatization to make the sugars volatile.

Protocol: Trimethylsilyl (TMS) Derivatization

-

Sample Preparation: An aqueous sample containing L-ribose is lyophilized to dryness.

-

Methoximation: The dried sample is dissolved in a solution of methoxyamine hydrochloride in pyridine and incubated (e.g., 90 minutes at 30°C) to stabilize the anomeric forms of the sugar.

-

Silylation: A silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS), is added, and the mixture is incubated (e.g., 30 minutes at 37°C) to replace active hydrogens with TMS groups.

-

GC-MS Analysis:

-

GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient is used to separate the derivatized sugars (e.g., initial temperature of 70°C, ramped to 325°C).

-

MS Detection: Electron ionization (EI) is used, and the mass spectrometer scans a range of m/z values to detect the characteristic fragmentation patterns of the derivatized L-ribose.

-

Quantitative Analysis: Quantification is typically performed using a stable isotope-labeled internal standard and by generating a calibration curve with known concentrations of L-ribose.

Conclusion

L-ribose, while scarce in nature, holds a position of great importance in the synthesis of life-saving pharmaceuticals. Its discovery by Fischer and Piloty was a feat of chemical synthesis that laid the groundwork for our understanding of sugar stereochemistry. Although reports of its natural occurrence are sparse and require further validation, the development of robust and efficient biotechnological production pathways has made this valuable sugar more accessible. The enzymatic conversion of L-arabinose and ribitol represents the current state-of-the-art for L-ribose synthesis. The analytical techniques detailed in this guide provide the necessary tools for researchers and drug development professionals to accurately monitor and quantify L-ribose, facilitating further innovation in the production and application of this critical chiral building block.

References

- 1. Ribose - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Microbial and enzymatic strategies for the production of L-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and characterization of Escherichia coli mutants able to utilize the novel pentose L-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. L-Ribose isomerase and mannose-6-phosphate isomerase: properties and applications for L-ribose production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Efficient Production of l-Ribose with a Recombinant Escherichia coli Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Boric acid as a mobile phase additive for high performance liquid chromatography separation of ribose, arabinose and ribulose - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enantiomeric Divide: A Technical Guide to the Biological Significance of L-Ribopyranose versus D-Ribopyranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the distinct biological significance of the enantiomeric forms of ribopyranose: L-ribopyranose and D-ribopyranose. While D-ribopyranose is a ubiquitous and essential component of fundamental biological processes, including energy metabolism and nucleic acid synthesis, this compound, its non-natural mirror image, has emerged as a critical chiral building block in the synthesis of potent antiviral and anticancer nucleoside analogues. This document details their respective roles, summarizes available quantitative data, outlines key experimental protocols for their study, and provides visual representations of relevant biochemical pathways and experimental workflows.

Introduction: The Tale of Two Sugars

Ribose, a five-carbon aldopentose, exists in two stereoisomeric forms, D-ribose and L-ribose, which are non-superimposable mirror images of each other. In aqueous solution, ribose predominantly exists in cyclic forms, with the pyranose and furanose rings being the most common. This guide focuses on the pyranose forms, D-ribopyranose and this compound, and their profoundly different roles in biological systems.

D-Ribopyranose , the naturally occurring enantiomer, is a cornerstone of life. It forms the backbone of ribonucleic acid (RNA) and is a key constituent of essential molecules such as adenosine triphosphate (ATP), the primary energy currency of the cell.[1] Its metabolism is intricately linked to the pentose phosphate pathway (PPP), a crucial route for generating reducing power in the form of NADPH and for the synthesis of nucleotide precursors.[2]

This compound , in stark contrast, is a rare sugar not typically found in nature.[3] Its biological significance is not intrinsic but rather derived from its utility in synthetic chemistry, particularly in the pharmaceutical industry. L-ribose serves as a vital chiral precursor for the synthesis of L-nucleoside analogues, a class of compounds that exhibit significant antiviral and anticancer activities.[3][4]

D-Ribopyranose: The Engine of Life

The biological importance of D-ribopyranose is multifaceted, centered around its roles in energy production and as a fundamental building block for genetic material and cellular cofactors.

Role in Energy Metabolism and the Pentose Phosphate Pathway

D-ribose, primarily in its phosphorylated form, D-ribose-5-phosphate, is a key intermediate in the pentose phosphate pathway (PPP). The PPP is a metabolic pathway parallel to glycolysis that is crucial for:

-

NADPH Production: The oxidative phase of the PPP generates NADPH, which is essential for reductive biosynthesis and for protecting the cell from oxidative stress.

-

Nucleotide Precursor Synthesis: The non-oxidative phase of the PPP produces ribose-5-phosphate, the precursor for the synthesis of purine and pyrimidine nucleotides.[2]

Supplemental D-ribose can bypass the initial rate-limiting steps of the PPP, directly entering the pathway to be converted to D-ribose-5-phosphate, thereby accelerating the synthesis of ATP.[5][6][7] This has led to its investigation as a therapeutic supplement in conditions associated with impaired cellular energy metabolism, such as certain cardiovascular diseases.[6]

A Fundamental Component of Nucleic Acids and ATP

D-ribose, in its furanose form, is the sugar component of ribonucleosides, the building blocks of RNA. The presence of the 2'-hydroxyl group in D-ribose distinguishes it from 2-deoxy-D-ribose found in DNA and contributes to the structural and functional differences between these two nucleic acids.

Furthermore, D-ribose is a central component of ATP, ADP, and AMP, the molecules that drive cellular energy transfer. The adenosine part of ATP consists of an adenine base attached to a D-ribose sugar.[8]

Cytotoxicity of D-Ribose

While essential, high concentrations of D-ribose can be cytotoxic. This effect is thought to be mediated, in part, by the induction of apoptosis (programmed cell death) and the formation of advanced glycation end products (AGEs).[5][9] Some studies have shown that D-ribose can inhibit DNA repair synthesis and cell proliferation.[10]

Table 1: Summary of Quantitative Data on D-Ribose Cytotoxicity

| Cell Line | Concentration | Incubation Time | Effect on Cell Viability | Apoptosis Assay | Key Observations |

| Human Quiescent PBMC | Not Specified | 48 hours+ | Decreased | Morphological changes, DNA fragmentation | Induced apoptosis.[5] |

| Human Neuroblastoma (SH-SY5Y) & HEK293T | 10 mM, 50 mM | 2-3 days | Decreased | MTT Assay | Significant decrease in cell viability at both concentrations.[11] |

| Human Fibroblasts | Not Specified | - | - | - | Induces apoptosis via GSH depletion and cytoskeletal disruption.[12] |

This compound: A Gateway to Novel Therapeutics

The biological significance of this compound is not in its natural function but in its application as a synthetic building block for L-nucleoside analogues. These analogues are structurally similar to natural D-nucleosides but have the opposite stereochemistry at the sugar moiety. This "mirror-image" configuration can confer unique pharmacological properties.

Synthesis of L-Nucleoside Analogues

L-nucleoside analogues have been developed as potent antiviral and anticancer agents.[3][4] The unnatural L-configuration can make these molecules resistant to degradation by cellular enzymes that normally process D-nucleosides, leading to a longer half-life and enhanced therapeutic efficacy.[13]

The synthesis of L-nucleoside analogues typically involves the chemical coupling of a protected L-ribose derivative with a heterocyclic base (purine or pyrimidine).

Antiviral and Anticancer Activity of L-Nucleoside Analogues

Several L-nucleoside analogues have demonstrated significant therapeutic potential. For instance, L-nucleoside analogues have shown efficacy against a range of viruses, including Hepatitis B virus (HBV), Human Immunodeficiency Virus (HIV), and various flaviviruses.[3][14]

Table 2: Antiviral Efficacy of Selected L-Nucleoside Analogues and Related Compounds

| Compound | Virus | Cell Line | EC50 (µM) | IC50 (µM) | Reference |

| 2'-C-MeC | Norovirus (MNV) | RAW 264.7 | 6.9 | 15.7 | [3] |

| 2'-F-2'-C-MeC | Norovirus (MNV) | RAW 264.7 | - | 33.91 | [3] |

| ETAR | Dengue Virus-2 | Vero | 9.5 | - | [14] |

| Ribavirin (D-nucleoside) | Dengue Virus-2 | Vero | 73.2 | - | [14] |

| L-Nucleoside Analogue 2d | - | - | - | - | Binds to PPARγ (Ki = 4.3 µM) and PPARδ (Ki = 1.0 µM), showing improved activity over the D-enantiomer.[15] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of L- and D-ribopyranose.

Chiral Separation and Analysis of Ribose Enantiomers by HPLC

Objective: To separate and quantify D- and L-ribose enantiomers in a sample.

Methodology: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a common method for separating enantiomers.[16][17]

-

Instrumentation: An HPLC system equipped with a chiral column (e.g., Chiralpak AD-H), a UV or refractive index detector, and an autosampler.

-

Mobile Phase: A mixture of hexane and ethanol with a small amount of trifluoroacetic acid (e.g., (7:3):0.1, v/v) is often used. The exact composition may need to be optimized for the specific column and separation.

-

Sample Preparation: Samples should be dissolved in the mobile phase and filtered through a 0.45 µm filter before injection.

-

Chromatographic Conditions:

-

Flow rate: 0.5 mL/min

-

Column temperature: 40°C

-

Injection volume: 20 µL

-

Detection: UV at 210 nm or refractive index.

-

-

Data Analysis: The retention times of the D- and L-ribose peaks are compared to those of authentic standards. Quantification is performed by integrating the peak areas.

Enzymatic Synthesis of L-Ribose from L-Arabinose

Objective: To produce L-ribose from the more readily available L-arabinose using a two-step enzymatic cascade.

Methodology: This process typically involves two enzymes: L-arabinose isomerase (L-AI) and a mannose-6-phosphate isomerase (MPI) or a D-lyxose isomerase (D-LI).[18][19][20]

-

Enzymes: Purified L-arabinose isomerase and mannose-6-phosphate isomerase (or D-lyxose isomerase). These can be obtained from recombinant expression in E. coli or other suitable hosts.

-

Reaction Buffer: A suitable buffer such as 50 mM sodium phosphate, pH 7.0, containing a cofactor like 1 mM CoCl₂.

-

Substrate: A concentrated solution of L-arabinose (e.g., 500 g/L).

-

Reaction Conditions:

-

Incubate the L-arabinose solution with both enzymes at an optimized temperature (e.g., 70°C).

-

The optimal ratio of the two enzymes needs to be determined empirically.

-

The reaction is monitored over time by taking aliquots and analyzing the sugar composition by HPLC.

-

-

Product Analysis and Purification: The reaction mixture is analyzed by HPLC to determine the concentrations of L-arabinose, the intermediate L-ribulose, and the product L-ribose. The L-ribose can be purified from the reaction mixture using chromatographic techniques.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of D-ribose or L-ribose on a given cell line.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[11]

-

Cell Culture: Plate cells (e.g., HEK293T, SH-SY5Y) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of D-ribose or L-ribose for a specified period (e.g., 24, 48, 72 hours). Include untreated cells as a control.

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Conclusion

The biological significance of D-ribopyranose and this compound is a compelling example of stereochemical influence in biological systems. D-ribopyranose is a central metabolite, indispensable for life as we know it, playing critical roles in energy metabolism and as a structural component of nucleic acids. Its non-natural enantiomer, this compound, while not a participant in natural biological pathways, has been ingeniously utilized by scientists as a chiral synthon to create novel therapeutic agents. The development of L-nucleoside analogues with potent antiviral and anticancer activities underscores the importance of exploring the "unnatural" chemical space for drug discovery.

Further research is warranted to directly compare the cellular uptake, metabolic fate, and potential off-target effects of L-ribose and its derivatives to fully understand their pharmacological profiles. A deeper understanding of the interactions of these enantiomeric sugars with biological systems will undoubtedly continue to fuel innovation in both fundamental biology and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Studies of Ribose Metabolism. VI. Pathways of Ribose Synthesis in Man - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Nucleoside Analogues as Effective Antiviral Agents for Zika Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ribose - Wikipedia [en.wikipedia.org]

- 6. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. blog.cytoplan.co.uk [blog.cytoplan.co.uk]

- 8. Human Metabolome Database: Showing metabocard for D-Ribose (HMDB0000283) [hmdb.ca]

- 9. D-ribose and deoxy-D-ribose induce apoptosis in human quiescent peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of cell proliferation by D-ribose and deoxy-D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. The highly reducing sugar 2-deoxy-D-ribose induces apoptosis in human fibroblasts by reduced glutathione depletion and cytoskeletal disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. theicechol.github.io [theicechol.github.io]

- 14. A novel nucleoside analog, 1-β-D-ribofuranosyl-3-ethynyl-[1,2,4]triazole (ETAR), exhibits efficacy against a broad range of flaviviruses in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Biological Activity of l-1′-Homologated Adenosine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chiral Recognition of D/L-Ribose by Visual and SERS Assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. l-Ribose Production from l-Arabinose by Using Purified l-Arabinose Isomerase and Mannose-6-Phosphate Isomerase from Geobacillus thermodenitrificans - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Conversion of L-arabinose to L-ribose by genetically engineered Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of L-Ribopyranose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-ribose is a rare monosaccharide that, unlike its naturally abundant enantiomer D-ribose, is not found in nature.[1] However, L-ribose and its derivatives, particularly L-ribopyranose, are of significant interest to the pharmaceutical industry. They serve as crucial building blocks in the synthesis of L-nucleoside analogues, which have shown promise as antiviral and anticancer agents.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, intended to support research, development, and application of this important chiral molecule.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that specific experimental data for this compound is scarce in the literature. Therefore, where specific data for the L-enantiomer is unavailable, data for the D-enantiomer or general ribose is provided as a reference point, with the expectation of similar magnitude for the L-enantiomer, differing primarily in the sign of optical rotation.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀O₅ | [3] |

| Molecular Weight | 150.13 g/mol | [3] |

| Appearance | White crystalline powder | [4] |

| Melting Point | Data for D-ribopyranose anomers suggest a range: α-D-ribopyranose: 153-154 °C β-D-ribopyranose: 82-83 °C D-Ribose (mixture): 95 °C | [3][5] |

| Boiling Point | Decomposes upon heating | N/A |

| Density | No experimental data found for this compound. |

Table 2: Solubility Profile of Ribose

| Solvent | Solubility | Temperature (°C) | Source(s) |

| Water | 100 g/L (for D-Ribose) | 25 | [1] |

| Ethanol | Sparingly soluble | Ambient | General observation for sugars |

| Organic Solvents | Generally insoluble in non-polar organic solvents | Ambient | General observation for sugars |

Table 3: Optical Activity of Ribose

| Compound | Specific Rotation [α]D (degrees) | Conditions | Source(s) |

| L(+)-Ribose (equilibrium mixture) | +19° to +21° | c=2, water, 20°C, 589 nm | [6] |

| D-Ribose (equilibrium mixture) | -23.7° | Water | [7] |

| α-D-ribopyranose | +112° (initial) | Water | [8] |

| β-D-ribopyranose | +18.7° (initial) | Water | [8] |

| α-L-ribopyranose | Expected to be approx. -112° (initial) | Water | Inferred from D-enantiomer |

| β-L-ribopyranose | Expected to be approx. -18.7° (initial) | Water | Inferred from D-enantiomer |

Anomeric Equilibrium and Stability

In aqueous solution, L-ribose, like other sugars, exists as an equilibrium mixture of its different isomeric forms: the open-chain aldehyde and the five-membered furanose and six-membered pyranose rings. Each ring form can exist as α and β anomers.[9] For D-ribose in solution, the predominant form is β-D-ribopyranose. A similar equilibrium is expected for L-ribose.

The stability of ribose is a critical factor, particularly in the context of prebiotic chemistry and pharmaceutical formulations. Studies on D-ribose have shown that it has a relatively short half-life in neutral aqueous solutions, undergoing degradation over time.[10][11] The decomposition rate is pH and temperature-dependent.[11] This instability highlights the importance of proper storage and handling of this compound and its derivatives.

Experimental Protocols

Synthesis of L-Ribose

The production of L-ribose is primarily achieved through enzymatic or chemical isomerization of L-arabinose, an abundant natural sugar.[2][12]

1. Enzymatic Synthesis using L-Arabinose Isomerase:

This method utilizes the enzyme L-arabinose isomerase to convert L-arabinose to L-ribulose, which is then isomerized to L-ribose.[13][14]

-

Materials: L-arabinose, L-arabinose isomerase (e.g., from Geobacillus thermodenitrificans), buffer solution (e.g., phosphate buffer, pH 7.0-7.5), cobalt chloride (CoCl₂) as a cofactor.[13][15]

-

Procedure:

-

Dissolve L-arabinose in the buffer solution to the desired concentration (e.g., 300-500 g/L).[13][15]

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 60-70 °C) for a specified period (e.g., 3 hours).[13][14]

-

Monitor the reaction progress using techniques like HPLC.[16]

-

Purify L-ribose from the reaction mixture using methods such as simulated moving bed chromatography.[17]

-

2. Chemical Synthesis via Isomerization:

This method involves the use of a catalyst, such as ammonium molybdate, to isomerize L-arabinose to L-ribose.[18]

-

Materials: L-arabinose, ammonium molybdate, water, activated carbon, ion exchange resins.[18]

-

Procedure:

-

Dissolve L-arabinose and ammonium molybdate in water and adjust the pH to 2.5-4.0.[18]

-

Heat the mixture in a reactor at 90-110 °C for 1-3 hours.[18]

-

Decolorize the solution with activated carbon and filter.[18]

-

Remove impurities using cation and anion exchange resins.[18]

-

Concentrate the solution and purify L-ribose by crystallization or chromatography.[18]

-

Analytical Characterization

1. High-Performance Liquid Chromatography (HPLC):

HPLC is a standard technique for the analysis and quantification of L-ribose.[16][19]

-

Column: Amine-based or amide columns are commonly used for sugar analysis.[19]

-

Mobile Phase: A mixture of acetonitrile and water is typically used.[16][19]

-

Detector: Refractive index (RI) or evaporative light scattering detector (ELSD) are suitable for detecting non-UV absorbing sugars.[19][20]

-

Protocol: A detailed HPLC method for ribose analysis can be found in application notes from various chromatography suppliers.[16][21]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound, including the determination of its anomeric configuration and conformational analysis in solution.[22][23]

3. Mass Spectrometry (MS):

Mass spectrometry can be used to confirm the molecular weight of this compound and to analyze its fragmentation patterns for structural information.[9]

4. Optical Rotation Measurement:

The specific rotation of this compound is a key parameter for confirming its enantiomeric purity.[4]

-

Instrument: Polarimeter.[24]

-

Procedure:

-

Prepare a solution of this compound of a known concentration in a suitable solvent (usually water).

-

Measure the angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm) passing through the solution in a cell of a known path length.[25]

-

Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[25]

-

Signaling Pathways and Biological Relevance

As an unnatural sugar, L-ribose is not involved in the primary metabolic pathways of most organisms. The well-known pentose phosphate pathway, for instance, exclusively utilizes D-ribose.[26] However, the enzymatic production of L-ribose from L-arabinose demonstrates that certain enzymes, such as L-arabinose isomerase, can recognize and process L-sugars.[12][13] The primary biological significance of this compound lies in its role as a precursor for the synthesis of L-nucleoside analogues, which can have potent antiviral and anticancer activities.[1][2] These synthetic nucleosides can interfere with viral replication and cancer cell proliferation.

Visualizations

Caption: Enzymatic conversion of L-arabinose to L-ribose.

Caption: Workflow for synthesis and analysis of this compound.

References

- 1. Production of l-ribose from l-arabinose by co-expression of l-arabinose isomerase and d-lyxose isomerase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microbial and enzymatic strategies for the production of L-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C5H10O5 | CID 11008084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Specific rotation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. A single and two step isomerization process for d-tagatose and l-ribose bioproduction using l-arabinose isomerase and d-lyxose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solved Table 1: Specific Optical Rotation, [a] in Degrees of | Chegg.com [chegg.com]

- 8. organic chemistry - α versus β D-ribopyranose - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. Mass Spectrometric Identification of Metabolites after Magnetic-Pulse Treatment of Infected Pyrus communis L. Microplants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ntrs.nasa.gov [ntrs.nasa.gov]

- 11. Rates of decomposition of ribose and other sugars: implications for chemical evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. l-Ribose Production from l-Arabinose by Using Purified l-Arabinose Isomerase and Mannose-6-Phosphate Isomerase from Geobacillus thermodenitrificans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. L-ribose production from L-arabinose by using purified L-arabinose isomerase and mannose-6-phosphate isomerase from Geobacillus thermodenitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. L-Ribose production from L-arabinose by immobilized recombinant Escherichia coli co-expressing the L-arabinose isomerase and mannose-6-phosphate isomerase genes from Geobacillus thermodenitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sigma-Aldrich [sigmaaldrich.com]

- 17. L-Ribose from L-arabinose by epimerization and its purification by 3-zone simulated moving bed chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. CN101891773A - Process for preparing L-ribose - Google Patents [patents.google.com]

- 19. Ribose and Xylose analysis without forming Schiff bases - AppNote [mtc-usa.com]

- 20. Analytical method development for directed enzyme evolution research: a high throughput high-performance liquid chromatography method for analysis of ribose and ribitol and a capillary electrophoresis method for the separation of ribose enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. shodex.com [shodex.com]

- 22. Biochemical preparation of L-ribose and L-arabinose from ribitol: a new approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. cigs.unimo.it [cigs.unimo.it]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. Prebiotic Pathway from Ribose to RNA Formation - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry and Synthesis of L-Ribopyranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-ribopyranose, a rare sugar of significant interest in the pharmaceutical industry. As the enantiomer of the naturally occurring D-ribose, this compound and its derivatives are crucial building blocks for the synthesis of L-nucleoside analogues, a class of potent antiviral and anticancer agents. This document details the chemical identifiers of this compound, outlines both chemical and enzymatic synthesis methodologies, and provides insights into the key metabolic pathways involved in its production.

Chemical Identifiers

A clear identification of this compound and its anomeric forms is fundamental for any research and development endeavor. The following tables summarize the key chemical identifiers for this compound, as well as its specific α and β anomers.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| PubChem CID | 11008084[1] |

| IUPAC Name | (3S,4S,5S)-oxane-2,3,4,5-tetrol[1] |

| Molecular Formula | C5H10O5[1] |

| Molecular Weight | 150.13 g/mol [1] |

| InChI | InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m0/s1[1] |

| InChIKey | SRBFZHDQGSBBOR-OWMBCFKOSA-N[1] |

| SMILES | C1--INVALID-LINK--O)O)O">C@@HO[1] |

Table 2: Chemical Identifiers for α-L-Ribopyranose

| Identifier | Value |

| CAS Number | 7296-61-9[2] |

| PubChem CID | 7048819[2] |

| IUPAC Name | (2R,3S,4S,5S)-oxane-2,3,4,5-tetrol[2] |

| InChI | InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5+/m0/s1[2] |

| InChIKey | SRBFZHDQGSBBOR-NEEWWZBLSA-N[2] |

| SMILES | C1--INVALID-LINK--O)O)O">C@@HO[2] |

Table 3: Chemical Identifiers for β-L-Ribopyranose

| Identifier | Value |

| CAS Number | 87-72-9[3] |

| PubChem CID | 12306941[3] |

| IUPAC Name | (2S,3S,4S,5S)-oxane-2,3,4,5-tetrol[3] |

| InChI | InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5-/m0/s1[3] |

| InChIKey | SRBFZHDQGSBBOR-FCAWWPLPSA-N[3] |

| SMILES | C1--INVALID-LINK--O)O)O">C@@HO[3] |

Synthesis of L-Ribose

The synthesis of L-ribose is a critical step in the development of L-nucleoside-based therapeutics. Both chemical and enzymatic methods have been developed, each with its own advantages and challenges.

Chemical Synthesis

Chemical synthesis routes to L-ribose often start from more readily available sugars. One notable method involves the Swern oxidation of a protected L-arabinose derivative.

This protocol is a synthesized representation of the key steps described in the literature.

-

Protection of L-Arabinose: L-arabinose is first protected to prevent unwanted side reactions. This typically involves the formation of an isopropylidene acetal by reacting L-arabinose with acetone in the presence of an acid catalyst.

-

Swern Oxidation:

-

A solution of oxalyl chloride in a suitable anhydrous solvent (e.g., dichloromethane) is cooled to a low temperature (typically -78 °C).

-

Dimethyl sulfoxide (DMSO) is added dropwise to the cooled solution, leading to the formation of the active oxidant, the chlorosulfonium ion.

-

The protected L-arabinose derivative, dissolved in the same solvent, is then added slowly to the reaction mixture.

-

After a period of stirring, a hindered base such as triethylamine is added to facilitate the elimination reaction, yielding the corresponding L-ribulose derivative.

-

-

Stereoselective Reduction: The resulting L-ribulose derivative is then reduced to L-ribose. This reduction must be stereoselective to yield the desired ribo-configuration. This can be achieved using a reducing agent such as sodium borohydride.

-

Deprotection: The protecting groups are removed under acidic conditions to yield L-ribose.

-

Purification: The final product is purified using techniques such as crystallization or column chromatography. The purity and identity of the L-ribose can be confirmed by analytical methods like NMR spectroscopy.

Enzymatic Synthesis

Enzymatic synthesis offers a more environmentally friendly and highly specific alternative to chemical methods. The most common enzymatic route involves the isomerization of L-arabinose, an abundant and inexpensive starting material.[4][5]

Caption: Enzymatic cascade for the synthesis of L-Ribose from L-Arabinose.

This protocol outlines the general steps for the enzymatic conversion of L-arabinose to L-ribose.

-

Enzyme Preparation:

-

The enzymes, L-arabinose isomerase (L-AI) and L-ribose isomerase (L-RI) or mannose-6-phosphate isomerase (MPI), can be obtained from microbial sources, often through recombinant expression in hosts like E. coli. The enzymes are then purified to a desired level.

-

-

Reaction Setup:

-

A buffered solution is prepared at the optimal pH for both enzymes (typically around pH 7.0-8.0).

-

The substrate, L-arabinose, is dissolved in the buffer to a specific concentration.

-

Necessary cofactors, such as Mn2+ or Co2+, are added to the reaction mixture as they are often required for the activity of the isomerases.

-

-

Enzymatic Conversion:

-

The purified L-arabinose isomerase is added to the reaction mixture to initiate the conversion of L-arabinose to L-ribulose.

-

Following the formation of L-ribulose, L-ribose isomerase or mannose-6-phosphate isomerase is added to catalyze the isomerization of L-ribulose to L-ribose. The two enzymatic steps can also be performed concurrently in a one-pot synthesis.

-

The reaction is carried out at the optimal temperature for the enzymes (often in the range of 40-70°C, depending on the source of the enzymes) for a specific duration.

-

-

Reaction Monitoring and Termination: The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC). Once the reaction reaches equilibrium or the desired conversion is achieved, it can be terminated by heat inactivation of the enzymes.

-

Product Purification: The L-ribose is then purified from the reaction mixture, which may contain unreacted L-arabinose and the intermediate L-ribulose. Purification can be achieved through methods like chromatography.

Experimental Workflow: L-Ribose Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of L-ribose, applicable to both chemical and enzymatic routes with minor modifications.

Caption: General experimental workflow for L-ribose synthesis and analysis.

Conclusion

The synthesis of this compound is a pivotal step in the development of novel antiviral and anticancer therapeutics. While chemical synthesis routes are established, enzymatic methods are gaining prominence due to their high specificity and milder reaction conditions. This guide has provided a comprehensive overview of the chemical identifiers, synthesis protocols, and relevant biochemical pathways for this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development. The detailed methodologies and visual representations of workflows and pathways aim to facilitate a deeper understanding and practical application of this important rare sugar.

References

- 1. L-Ribose(24259-59-4) 1H NMR [m.chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Exploring a Highly D-Galactose Specific L-Arabinose Isomerase From Bifidobacterium adolescentis for D-Tagatose Production [frontiersin.org]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Anomers of L-ribose: α-L-ribopyranose and β-L-ribopyranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-ribose, the enantiomer of the naturally occurring D-ribose, is a critical rare sugar in the pharmaceutical industry. Its significance lies primarily in its role as a key chiral building block for the synthesis of L-nucleoside analogues, which have demonstrated potent antiviral and anticancer activities. In solution, L-ribose exists in a dynamic equilibrium between its linear and cyclic forms, with the six-membered pyranose ring structures, α-L-ribopyranose and β-L-ribopyranose, being the predominant species. Understanding the distinct structural and chemical properties of these anomers is paramount for their effective utilization in drug design and synthesis. This technical guide provides a comprehensive overview of α-L-ribopyranose and β-L-ribopyranose, including their structural characteristics, physicochemical properties, and the experimental protocols for their separation and characterization.

Introduction to L-Ribose and its Anomers

Ribose, a five-carbon aldopentose, is a fundamental component of essential biological molecules such as RNA and ATP.[1] While D-ribose is ubiquitous in nature, its enantiomer, L-ribose, is a rare sugar that is not naturally occurring.[2] The primary importance of L-ribose stems from its use as a precursor in the synthesis of L-nucleoside derivatives, which are a class of therapeutic agents effective against a range of viruses and cancers.[3] The biological activity of these L-nucleoside analogues often differs significantly from their D-counterparts, highlighting the importance of stereochemistry in drug development.[4]

In aqueous solution, L-ribose, like its D-enantiomer, exists as an equilibrium mixture of different isomeric forms: the open-chain aldehyde and the cyclic furanose (five-membered ring) and pyranose (six-membered ring) structures. The cyclization occurs through an intramolecular hemiacetal formation between the aldehyde group at C1 and a hydroxyl group, typically at C4 (to form a furanose) or C5 (to form a pyranose). This cyclization creates a new stereocenter at C1, the anomeric carbon, resulting in two diastereomeric forms known as anomers: alpha (α) and beta (β).[5] For the pyranose form, these are designated as α-L-ribopyranose and β-L-ribopyranose. The orientation of the hydroxyl group on the anomeric carbon relative to the stereocenter that determines the D/L configuration (C4 in this case) defines whether the anomer is α or β.[6]

Structural and Physicochemical Properties

The pyranose forms of L-ribose are the most stable and therefore the most abundant species in solution at equilibrium. The relative proportions of the different forms of D-ribose in solution at room temperature are approximately 59% β-D-ribopyranose, 20% α-D-ribopyranose, 13% β-D-ribofuranose, and 7% α-D-ribofuranose, with less than 0.1% existing in the open-chain form.[7] As enantiomers have identical physical properties in a non-chiral environment, the equilibrium distribution of L-ribose anomers is expected to be the same as that of D-ribose.

Quantitative Data

| Property | α-L-ribopyranose | β-L-ribopyranose | Equilibrium Mixture (L-Ribose in Water) |

| Molecular Formula | C₅H₁₀O₅ | C₅H₁₀O₅ | C₅H₁₀O₅ |

| Molecular Weight ( g/mol ) | 150.13 | 150.13 | 150.13 |

| Melting Point (°C) | Data not available | ~95 (as enantiomer of β-D-ribopyranose) | 95[7] |

| Specific Optical Rotation, [α]D | Data not available | Data not available | +23.7° (inferred from D-ribose) |

| Equilibrium Composition (%) | ~20 | ~59 | 100 |

Experimental Protocols for Characterization and Separation

The analysis and separation of the anomers of L-ribose are crucial for their use in stereospecific synthesis. The following sections provide detailed methodologies for key experimental techniques.

High-Performance Liquid Chromatography (HPLC) for Anomer Separation

HPLC is a powerful technique for the separation and quantification of sugar anomers.[4] A one-step chiral HPLC method has been developed to separate both the enantiomers (D/L) and the anomers (α/β) of ribose.[8]

Protocol:

-

Instrumentation: A standard HPLC system equipped with a pump, injector, column oven, and a refractive index (RI) detector.

-

Chiral Stationary Phase: Chiralpak AD-H column (250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of hexane, ethanol, and trifluoroacetic acid (TFA). A typical composition is a (7:3) mixture of hexane and ethanol with 0.1% (v/v) TFA.

-

Flow Rate: Isocratic elution at a flow rate of 0.5 mL/min.

-

Column Temperature: Maintained at 25 °C.

-

Sample Preparation: Dissolve the L-ribose sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

Injection Volume: 20 µL.

-

Detection: Refractive Index (RI) detector.

-

Data Analysis: The retention times of the separated anomers are used for identification and the peak areas for quantification. The elution order of the anomers will depend on the specific column and conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomer Identification

NMR spectroscopy is an indispensable tool for the structural elucidation of carbohydrates, providing detailed information about the configuration and conformation of each anomer.[9] Both ¹H and ¹³C NMR are used to distinguish between the α and β anomers based on the chemical shifts and coupling constants of the anomeric proton and carbon.

Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of the L-ribose sample in 0.5 mL of deuterium oxide (D₂O). Allow the solution to equilibrate for several hours to ensure mutarotation has reached equilibrium.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped for ¹H and ¹³C detection.

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

The anomeric protons (H-1) of the α and β anomers will appear as distinct doublets at different chemical shifts, typically in the range of 4.5-5.5 ppm. The coupling constant (³J(H1,H2)) can help differentiate the anomers.

-

Integration of the anomeric proton signals allows for the determination of the relative abundance of each anomer in the equilibrium mixture.

-

-

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

The anomeric carbons (C-1) of the α and β anomers will resonate at distinct chemical shifts, typically between 90-100 ppm.

-

-

2D NMR Spectroscopy (COSY and HSQC):

-

Perform a Correlation Spectroscopy (COSY) experiment to establish the connectivity between protons within each anomer's spin system.

-

Perform a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate each proton with its directly attached carbon, confirming the assignments of both the ¹H and ¹³C spectra.

-

-

Data Analysis: Analyze the chemical shifts, coupling constants, and correlations to assign all the resonances for both α-L-ribopyranose and β-L-ribopyranose.

X-ray Crystallography for Structural Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state. While obtaining single crystals of sugars can be challenging, co-crystallization with a protein or derivatization can facilitate this process. A method for the crystallization of an L-ribose isomerase in complex with L-ribose has been reported, which provides a basis for obtaining structural information on L-ribose.[10]

Protocol (based on co-crystallization with L-ribose isomerase):

-

Protein Expression and Purification: Overexpress and purify the L-ribose isomerase enzyme.

-

Crystallization Solution Preparation: Prepare a reservoir solution containing a precipitant (e.g., polyethylene glycol), a buffer (e.g., Tris-HCl), and salts (e.g., lithium sulfate).

-

Co-crystallization:

-

Mix the purified protein solution with a solution of L-ribose to form a protein-ligand complex.

-

Use the hanging-drop or sitting-drop vapor diffusion method. A drop containing a mixture of the protein-L-ribose complex and the reservoir solution is equilibrated against a larger volume of the reservoir solution.

-

-

Crystal Growth: Incubate the crystallization plates at a constant temperature (e.g., 20 °C) and monitor for crystal growth over several days to weeks.

-

Crystal Harvesting and Cryo-protection:

-

Carefully harvest the crystals from the drop.

-

Soak the crystals in a cryoprotectant solution (typically the reservoir solution supplemented with a cryoprotectant like glycerol or ethylene glycol) to prevent ice formation during freezing.

-

-

X-ray Diffraction Data Collection:

-

Flash-cool the crystal in a stream of liquid nitrogen.

-

Mount the frozen crystal on a goniometer in an X-ray beamline.

-

Collect diffraction data as the crystal is rotated.

-

-

Structure Determination:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing.

-

Build an atomic model of the protein and the bound L-ribose into the resulting electron density map and refine the structure.

-

Application in Drug Development: Synthesis of L-Nucleoside Analogues

The primary application of L-ribose in the pharmaceutical industry is as a chiral starting material for the synthesis of L-nucleoside analogues. These compounds often exhibit improved pharmacological profiles, such as enhanced stability against enzymatic degradation and reduced toxicity, compared to their D-enantiomers. The general workflow for the synthesis of L-nucleoside analogues from L-ribose is a multi-step process.

Caption: General workflow for the synthesis of L-nucleoside analogues from L-ribose.

Conclusion

The anomers of L-ribose, α-L-ribopyranose and β-L-ribopyranose, are of significant interest to the pharmaceutical industry due to their role as precursors for antiviral and anticancer L-nucleoside drugs. A thorough understanding of their structural and chemical properties, as well as the methods for their separation and characterization, is essential for their effective application. This technical guide has provided a detailed overview of these anomers, including their physicochemical properties and comprehensive experimental protocols for their analysis. Further research to determine the specific optical rotations of the pure anomers would provide a more complete quantitative understanding of their behavior in solution. The continued exploration of L-ribose chemistry will undoubtedly lead to the development of novel and more effective therapeutic agents.

References

- 1. youtube.com [youtube.com]

- 2. Mutarotation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]